2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Catalog No.
S709779
CAS No.
24460-11-5
M.F
C16H15NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

CAS Number

24460-11-5

Product Name

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

IUPAC Name

2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C16H15NO4/c1-17(2)10-7-8-13(14(18)9-10)15(19)11-5-3-4-6-12(11)16(20)21/h3-9,18H,1-2H3,(H,20,21)

InChI Key

GLELQLHCSRTFFD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

The exact mass of the compound 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS: 24460-11-5) is a critical benzophenone intermediate utilized primarily in the commercial synthesis of fluorescent dyes, specifically tetramethylrhodamine (TAMRA) derivatives and asymmetric xanthenes. Structurally, it features a dimethylamino-substituted resorcinol core linked to an ortho-benzoic acid moiety, an arrangement that is essential for subsequent acid-catalyzed cyclization reactions [1]. Procurement of this specific intermediate is driven by its role as the definitive building block for TAMRA-based oligonucleotide probes and cellular imaging dyes, where precise photophysical properties, controlled lipophilicity, and structurally supported crystallization behavior are mandatory for industrial scale-up.

Substituting this compound with its closest commercial analog, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (which yields Rhodamine B derivatives), fundamentally alters the downstream fluorophore's performance and manufacturability. The diethylamino group increases the lipophilicity of the resulting dye, which leads to higher non-specific membrane binding and elevated background noise in cellular assays [1]. Furthermore, the emission spectrum of the diethylamino derivative shifts, rendering the resulting fluorophore incompatible with standard TAMRA/TRITC optical filter sets used in flow cytometry and qPCR instruments. In the synthesis of asymmetric dyes, the increased steric hindrance of the diethylamino group also reduces condensation yields, making generic substitution economically and technically unviable for TAMRA-specific applications.

Downstream Fluorophore Stability and Solvent Independence

The choice of the dimethylamino precursor (CAS 24460-11-5) directly dictates the photophysical stability of the final rhodamine dye. Tetramethylrhodamine (TAMRA), synthesized from this compound, exhibits a quantum yield that remains stable across varying solvent polarities. In contrast, Rhodamine B derivatives synthesized from the diethylamino comparator (CAS 5809-23-4) suffer from significant quantum yield quenching in polar protic solvents due to non-radiative decay pathways facilitated by the rotational freedom of the bulkier diethyl groups [1].

Evidence DimensionDownstream Fluorophore Quantum Yield Stability in Water
Target Compound DataYields TAMRA (Quantum yield ~0.68, stable in water)
Comparator Or Baseline2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (Yields Rhodamine B, quantum yield drops to ~0.30 in water)
Quantified Difference>2-fold higher quantum yield retention in aqueous media for the target's downstream product.
ConditionsAqueous buffer, pH 7.4, standard ambient temperature.

Procurement of the dimethyl precursor is mandatory for manufacturing fluorescent probes used in aqueous biological assays where signal quenching must be minimized.

Condensation Efficiency in Asymmetric Rhodamine Synthesis

When synthesizing asymmetric rhodamine dyes, the steric bulk of the dialkylamino group on the benzoylbenzoic acid intermediate significantly impacts the condensation yield. The dimethylamino group of CAS 24460-11-5 presents lower steric hindrance during the acid-catalyzed condensation with secondary aminophenols. Process chemistry data indicates that dimethylamino benzoylbenzoic acids achieve condensation yields of 75-85% under standard acidic conditions, whereas the bulkier diethylamino comparator (CAS 5809-23-4) requires harsher conditions and yields 15-20% less due to steric clashes at the reactive carbonyl center [1].

Evidence DimensionAcid-catalyzed condensation yield with aminophenols
Target Compound Data75-85% typical yield
Comparator Or Baseline2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (~60-65% typical yield)
Quantified Difference15-20% absolute increase in condensation yield.
ConditionsAcidic condensation (e.g., methanesulfonic acid or sulfuric acid), elevated temperature.

Higher condensation yields directly reduce the cost of goods and simplify purification in the commercial manufacturing of asymmetric fluorescent dyes.

Crystalline Stability and Process Handling

The solid-state properties of 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid facilitate straightforward purification and handling during industrial scale-up. Crystallographic studies demonstrate that this compound readily forms stable solvates (e.g., methanol solvate) stabilized by strong intramolecular O—H···O hydrogen bonds (O···O distance = 2.589 Å) and an inter-ring dihedral angle of 75.21° [1]. This crystallization behavior allows for high-purity recovery via simple recrystallization, whereas crude reaction mixtures or non-crystalline analogs require resource-intensive chromatographic purification before they can be used in sensitive fluorophore synthesis.

Evidence DimensionIntramolecular stabilization and crystallization
Target Compound DataForms stable solvates with strong intramolecular hydrogen bonds (O···O = 2.589 Å)
Comparator Or BaselineCrude synthesis mixtures or non-hydrogen-bonded analogs
Quantified DifferenceEnables direct recrystallization, bypassing chromatography.
ConditionsMethanol recrystallization, 113 K crystallographic analysis.

Predictable crystallization significantly lowers the cost of purification and ensures lot-to-lot reproducibility for bulk procurement.

Synthesis of TAMRA and TRITC Labeling Reagents

The primary industrial application for CAS 24460-11-5 is as the foundational building block for Tetramethylrhodamine (TAMRA) and Tetramethylrhodamine isothiocyanate (TRITC). Because it provides the requisite dimethylamino substitution, it ensures the final dyes possess the correct emission spectra (~580 nm) and aqueous stability required for oligonucleotide labeling, qPCR probes, and DNA sequencing kits[1].

Manufacturing of Asymmetric Fluorescent Probes

In advanced probe development, this compound is utilized to synthesize asymmetric rhodamines and rhodols. Its lower steric hindrance compared to diethylamino analogs allows for higher-yielding Friedel-Crafts condensations with diverse aminophenols or resorcinols, facilitating the commercial production of specialized ion indicators and enzyme-activatable fluorogenic substrates [2].

Development of Low-Background Cellular Imaging Dyes

For commercial diagnostic and imaging applications, dyes derived from this specific precursor are preferred over Rhodamine B derivatives due to their reduced lipophilicity. This property minimizes non-specific binding to cellular membranes, making the resulting fluorophores suitable for high-content screening assays and live-cell intracellular tracking where high signal-to-noise ratios are paramount [3].

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types